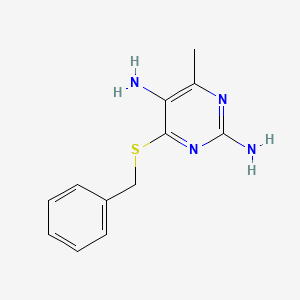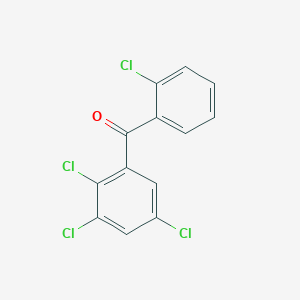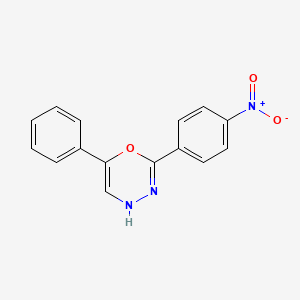
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine is a heterocyclic compound that features a 1,3,4-oxadiazine ring substituted with a 4-nitrophenyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with nitriles in the presence of a dehydrating agent. For instance, the reaction between 4-nitrobenzohydrazide and benzonitrile in the presence of phosphorus oxychloride (POCl₃) can yield the desired oxadiazine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although specific products depend on the reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 2-(4-Aminophenyl)-6-phenyl-4H-1,3,4-oxadiazine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the oxadiazine ring and the aromatic substituents.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Another heterocyclic compound with a similar structure but different ring size and properties.
2-(4-Nitrophenyl)-6-methyl-4H-1,3,4-oxadiazine: A methyl-substituted derivative with potentially different reactivity and applications.
Uniqueness
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89684-46-8 |
|---|---|
Fórmula molecular |
C15H11N3O3 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine |
InChI |
InChI=1S/C15H11N3O3/c19-18(20)13-8-6-12(7-9-13)15-17-16-10-14(21-15)11-4-2-1-3-5-11/h1-10,16H |
Clave InChI |
ZTXHHJOJALWZAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)
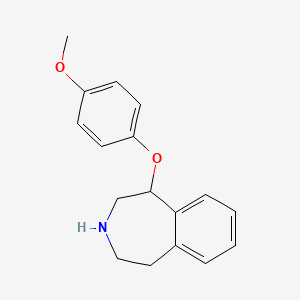

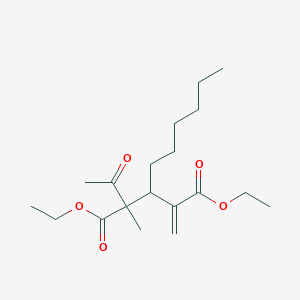
![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)

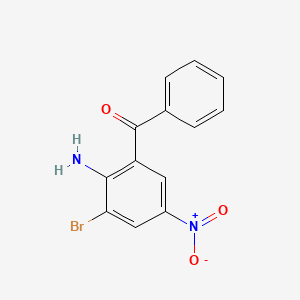
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
